3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
Description
Properties
Molecular Formula |
C14H10FN3 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10FN3/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) |
InChI Key |
KMGPJKOKSYGMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H10F N3. The presence of the fluorophenyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that those with specific substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorine substitutions often displayed improved potency compared to their unsubstituted counterparts .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3-(4-Fluorophenyl)-5-phenyl | 12 | E. coli |
| 4-Amino-5-(3-fluorophenyl) | 8 | S. aureus |
| 1,2,4-Triazole hybrid | 10 | P. aeruginosa |
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it demonstrated selective growth inhibitory activity against Bcl-2-expressing human cancer cell lines with an IC50 value in the sub-micromolar range .
Case Study: Bcl-2 Inhibition
In a comparative study involving multiple triazole derivatives, it was found that the incorporation of the 4-fluorophenyl group significantly enhanced the binding affinity to Bcl-2 protein compared to other substitutions. The compound exhibited an IC50 value lower than that of standard anticancer agents like gossypol .
The mechanism by which triazoles exert their biological effects is multifaceted:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting pathways involved in cancer cell proliferation and survival.
- Apoptosis Induction : Compounds like this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₀FN₃
- Molecular Weight : 239.2477 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
- CAS Number : Not available
The compound's structure features a triazole ring that contributes to its biological activity. The presence of a fluorine atom enhances its pharmacological profile by influencing lipophilicity and molecular interactions.
Antimicrobial Activity
Research indicates that this compound derivatives exhibit significant antimicrobial properties.
- Mechanism of Action : The compound acts by inhibiting bacterial growth through interference with critical cellular processes. Its structural analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Case Study : A derivative of this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, B. cereus | 5 µg/mL |
| Methyl derivative | S. aureus, P. aeruginosa | 0.25–2 µg/mL |
Antifungal Activity
The compound also shows promise in antifungal applications.
- Research Findings : Studies have reported that triazole derivatives exhibit antifungal activity against species such as Aspergillus flavus and Candida albicans. The mechanism is believed to involve disruption of fungal cell membrane integrity .
| Compound | Fungal Strains Tested | Activity Observed |
|---|---|---|
| This compound | A. flavus, C. albicans | Significant inhibition |
Anticonvulsant Properties
The anticonvulsant potential of triazole derivatives has been explored in various studies.
- Functional Similarity : Some derivatives have been noted to act similarly to glycine receptor agonists, offering potential therapeutic benefits for conditions like spasticity .
Other Pharmacological Activities
Beyond antimicrobial and anticonvulsant activities, triazoles are being investigated for their roles in:
- Antihypertensive effects
- Antiviral properties
- Anticancer activities
These diverse applications stem from the compound's ability to interact with multiple biological targets due to its unique chemical structure .
Comparison with Similar Compounds
Structural Analogs and Halogen Substitution
Halogenated Derivatives :
- Compound 4 (Cl-substituted) and Compound 5 (Br-substituted) are isostructural analogs synthesized by replacing the fluorophenyl group with chlorophenyl or bromophenyl groups. Despite identical crystal packing, minor conformational adjustments occur to accommodate halogen size differences .
- 3-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazole : Exhibits similar antimicrobial activity but reduced tyrosinase inhibition compared to the fluorinated analog, highlighting fluorine’s role in enhancing electronic interactions .
Nitrophenyl and Methoxyphenyl Derivatives :
- 5-(4-Nitrophenyl)-4H-1,2,4-triazole derivatives show altered electronic properties due to the nitro group’s strong electron-withdrawing effects, impacting solubility and reactivity .
- 4-Methoxyphenyl-substituted triazoles demonstrate reduced biological activity, suggesting electron-donating groups may diminish target binding .
Physical and Spectral Properties
Fluorine’s electronegativity increases polarity, reflected in higher melting points and distinct ¹³C NMR signals compared to non-fluorinated analogs .
Tyrosinase Inhibition :
Fluorophenyl substitution enhances tyrosinase inhibition, likely due to improved hydrophobic and dipole interactions with the enzyme’s active site .
Antimicrobial Activity :
- 3-(4-Fluorophenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole derivatives show >90% inhibition against Candida albicans and Escherichia coli at 0.01% concentration, outperforming chlorophenyl analogs .
- Sulfur-containing derivatives (e.g., 3-mercapto-triazoles) exhibit broad-spectrum activity, with fluorophenyl groups increasing membrane permeability .
Anti-inflammatory Activity :
- Urea/thiourea derivatives of 3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazole show 54–85% inhibition in carrageenan-induced edema models. Fluorophenyl derivatives (e.g., 4Ia-4IId) outperform furfuryl-substituted analogs (54.73% inhibition for 4Id) .
Electronic and QSAR Insights
Q & A
Q. What hybrid experimental-computational workflows are effective for optimizing triazole derivatives with dual biological activities (e.g., antimicrobial and anti-inflammatory)?
- Methodological Answer :
- High-throughput screening (HTS) : Prioritize hits using dual-target assays (e.g., COX-2 inhibition and MIC).
- Free-energy perturbation (FEP) : Calculate binding affinities for both targets.
- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
